1-Benzyl-4-bromo-1H-indole
CAS No.: 481630-48-2
Cat. No.: VC2271486
Molecular Formula: C15H12BrN
Molecular Weight: 286.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 481630-48-2 |
|---|---|
| Molecular Formula | C15H12BrN |
| Molecular Weight | 286.17 g/mol |
| IUPAC Name | 1-benzyl-4-bromoindole |
| Standard InChI | InChI=1S/C15H12BrN/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2 |
| Standard InChI Key | NLHDUFSIMDYGHG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Br |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Br |
Introduction
Chemical Properties and Structure
1-Benzyl-4-bromo-1H-indole possesses distinct structural features that contribute to its chemical behavior and applications. The compound's structure consists of an indole core, which is a bicyclic heterocycle comprised of a benzene ring fused to a pyrrole ring. The key structural features include:
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A benzyl group attached to the nitrogen atom of the indole ring
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A bromine atom at the fourth position of the indole ring system
Physical and Chemical Properties
The key properties of 1-Benzyl-4-bromo-1H-indole are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 481630-48-2 |
| Molecular Formula | C15H12BrN |
| Molecular Weight | 286.16600 g/mol |
| Exact Mass | 285.01500 |
| PSA (Polar Surface Area) | 4.93000 |
| LogP | 4.45210 |
| HS Code | 2933990090 |
The relatively high LogP value of 4.45210 indicates that the compound is considerably lipophilic, which influences its solubility profile and potential pharmaceutical applications . The low polar surface area (PSA) of 4.93000 suggests limited hydrogen bonding capability, which may affect its interactions with biological systems.
Structural Identifiers
Various structural identifiers for 1-Benzyl-4-bromo-1H-indole are presented below:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-benzyl-4-bromoindole |
| InChI | InChI=1S/C15H12BrN/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2 |
| InChI Key | NLHDUFSIMDYGHG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Br |
Synthesis Methods
1-Benzyl-4-bromo-1H-indole can be synthesized through several approaches, with the most common methods involving the bromination of pre-formed 1-benzylindole derivatives.
Standard Synthetic Routes
The primary synthetic approaches for preparing 1-Benzyl-4-bromo-1H-indole include:
Direct Bromination of 1-Benzylindole
This approach involves the selective bromination of 1-benzylindole at the 4-position using brominating agents. The reaction typically proceeds as follows:
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N-benzylation of indole to form 1-benzylindole
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Selective bromination at the 4-position using appropriate reagents
Synthetic Reagents and Conditions
Common reagents and conditions for the synthesis include:
| Reagent | Function | Typical Conditions |
|---|---|---|
| Bromine (Br₂) | Brominating agent | Dichloromethane, 0-25°C |
| N-Bromosuccinimide (NBS) | Mild brominating agent | Acetonitrile, room temperature |
| Benzyl bromide | N-alkylation | Base (e.g., NaH), DMF, 0-25°C |
Chemical Reactivity
The reactivity of 1-Benzyl-4-bromo-1H-indole is influenced by both the indole core structure and the specific substituents (benzyl group and bromine atom).
Types of Reactions
1-Benzyl-4-bromo-1H-indole participates in various chemical transformations:
Substitution Reactions
Biological Activities
Research has indicated that 1-Benzyl-4-bromo-1H-indole possesses several biological activities that make it of interest in pharmaceutical research.
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity, possibly due to its ability to interact with bacterial cellular components. The lipophilic nature of the molecule may contribute to its ability to penetrate bacterial cell membranes.
Enzyme Inhibition
1-Benzyl-4-bromo-1H-indole has been investigated for its ability to inhibit certain enzymes. Notable among these is tyrosinase inhibition, which has implications for:
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Management of hyperpigmentation disorders
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Potential applications in cosmetic formulations
Antiviral Properties
Studies suggest potential antiviral activities, with research indicating possible interactions with viral replication mechanisms. Molecular studies suggest that it may interact with viral integrases and nucleic acids through π–π stacking interactions.
Anticancer Properties
Research has explored the potential anticancer activities of 1-Benzyl-4-bromo-1H-indole and related derivatives. These investigations focus on the compound's ability to:
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Induce apoptosis in cancer cells
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Inhibit cell proliferation
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Interfere with cancer-related signaling pathways
The table below summarizes key biological activities observed in research:
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Cell membrane disruption | Antibacterial agents |
| Enzyme Inhibition | Tyrosinase inhibition | Skin lightening, hyperpigmentation treatment |
| Antiviral | Integrase inhibition | Antiviral therapeutics |
| Anticancer | Apoptosis induction | Cancer treatment research |
Research Applications
1-Benzyl-4-bromo-1H-indole serves as a valuable research tool and synthetic intermediate in various scientific contexts.
Medicinal Chemistry Applications
The compound functions as:
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A building block for constructing more complex bioactive molecules
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A scaffold for developing structure-activity relationships
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A probe for investigating biological mechanisms
Synthetic Applications
In synthetic organic chemistry, 1-Benzyl-4-bromo-1H-indole serves as:
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An intermediate in the synthesis of complex indole derivatives
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A platform for diversity-oriented synthesis
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A model compound for methodology development
Antiviral Research
Studies have investigated the potential of 1-Benzyl-4-bromo-1H-indole derivatives as HIV integrase inhibitors. The compound's structural features allow for specific interactions with viral targets.
Tyrosinase Inhibition Studies
Research into tyrosinase inhibitors has explored the potential of this compound in addressing hyperpigmentation disorders, with findings indicating promising activity.
Analytical Characterization
Proper characterization of 1-Benzyl-4-bromo-1H-indole is essential for confirming its structure and purity in research and development contexts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial structural information:
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¹H NMR reveals the aromatic protons (δ 6.80–7.23 ppm) and benzyl protons
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¹³C NMR confirms the carbon framework and substitution patterns
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2D NMR techniques (HSQC, HMBC) establish connectivity and confirm structure
Mass Spectrometry
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure, with an expected m/z of 285.01500 for the molecular ion .
Chromatographic Analysis
Chromatographic techniques useful for analyzing 1-Benzyl-4-bromo-1H-indole include:
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High-Performance Liquid Chromatography (HPLC)
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Thin Layer Chromatography (TLC)
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Gas Chromatography (GC), particularly when coupled with mass spectrometry
Crystallographic Analysis
X-ray crystallography provides definitive structural confirmation, revealing:
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Bond lengths and angles
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Molecular conformation
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Packing arrangements in the solid state
Comparison with Related Compounds
Understanding how 1-Benzyl-4-bromo-1H-indole compares to related compounds provides valuable context for its properties and applications.
Comparison with Other Indole Derivatives
| Compound | Key Differences | Impact on Properties |
|---|---|---|
| 1-Benzylindole | Lacks bromine at 4-position | Reduced reactivity for substitution; different electronic properties |
| 4-Bromoindole | Lacks benzyl group at N1 | Different solubility profile; altered reactivity at nitrogen |
| 1-Benzyl-5-bromo-1H-indole | Bromine at different position | Different regioselectivity in reactions; altered electronic distribution |
Structure-Activity Relationships
The specific positioning of substituents on the indole core significantly impacts biological activity:
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The benzyl group at N1 affects lipophilicity and binding interactions
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The bromine at C4 influences electronic properties and serves as a reactive site
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The combination of these substituents creates a unique electronic and steric profile
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